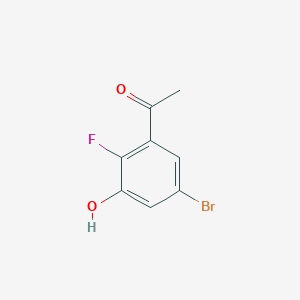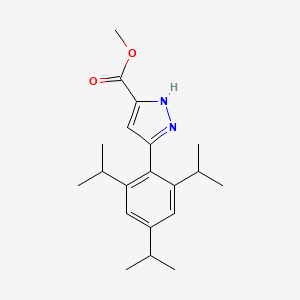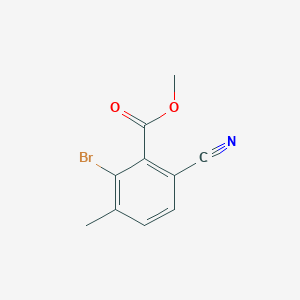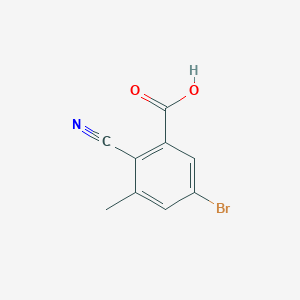![molecular formula C10H12BrN3O B1415568 1-[(5-Bromopyridin-2-yl)methyl]azetidine-3-carboxamide CAS No. 1854478-72-0](/img/structure/B1415568.png)
1-[(5-Bromopyridin-2-yl)methyl]azetidine-3-carboxamide
Overview
Description
“1-[(5-Bromopyridin-2-yl)methyl]azetidine-3-carboxamide” is a chemical compound used for medicinal purposes . It is derived from 5-Bromopyridine .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids has been used to produce novel pyridine derivatives .Molecular Structure Analysis
The molecular structure of “1-[(5-Bromopyridin-2-yl)methyl]azetidine-3-carboxamide” can be inferred from its constituents. For example, 5-Bromopyridine has an empirical formula of C5H5BrN2 and a molecular weight of 173.01 .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-[(5-Bromopyridin-2-yl)methyl]azetidine-3-carboxamide” can be inferred from its constituents. For instance, 5-Bromopyridine is a solid at room temperature .Scientific Research Applications
Synthesis and Biological Activity
Synthesis of Novel Compounds : The compound 1-[(5-Bromopyridin-2-yl)methyl]azetidine-3-carboxamide has been utilized in the synthesis of various novel compounds. For instance, its derivative was synthesized and evaluated for antibacterial and antifungal activity, showing promising results (Rao, Prasad, & Rao, 2013).
PET Radioligand Imaging : Related compounds, such as MK-1064, which shares structural similarities, have been synthesized for potential use in PET radioligand imaging of specific receptors (Gao, Wang, & Zheng, 2016). These developments indicate the potential utility of 1-[(5-Bromopyridin-2-yl)methyl]azetidine-3-carboxamide in advanced imaging techniques.
Antimicrobial Activity : Compounds synthesized using derivatives of 1-[(5-Bromopyridin-2-yl)methyl]azetidine-3-carboxamide have been tested for antimicrobial activity. Studies like the one conducted by Babu, Srinivasulu, and Kotakadi (2015) explore the synthesis and antimicrobial efficacy of N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives (Babu, Srinivasulu, & Kotakadi, 2015).
Chemical Synthesis and Analysis
Chemical Synthesis Techniques : The compound and its derivatives have been synthesized through various chemical techniques. For instance, Hirokawa, Horikawa, and Kato (2000) described an efficient synthesis of a related compound, indicating the various chemical pathways and synthesis techniques applicable to this family of compounds (Hirokawa, Horikawa, & Kato, 2000).
Structural Analysis : Advanced techniques like X-ray diffraction studies, NMR, and FT-IR spectroscopy have been employed to analyze and confirm the structure of synthesized compounds. Anuradha et al. (2014) utilized these techniques to study a compound structurally similar to 1-[(5-Bromopyridin-2-yl)methyl]azetidine-3-carboxamide (Anuradha et al., 2014).
Miscellaneous Applications
- Neuroscientific Research : The use of brominated compounds in neuroscience research has been noted. For example, Schneider and d'Adda di Fagagna (2012) investigated the effects of Bromodeoxyuridine on neural stem cells, a research area that could be relevant for derivatives of 1-[(5-Bromopyridin-2-yl)methyl]azetidine-3-carboxamide (Schneider & d'Adda di Fagagna, 2012).
Future Directions
properties
IUPAC Name |
1-[(5-bromopyridin-2-yl)methyl]azetidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN3O/c11-8-1-2-9(13-3-8)6-14-4-7(5-14)10(12)15/h1-3,7H,4-6H2,(H2,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWUFSCZNGRISJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=NC=C(C=C2)Br)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Bromopyridin-2-yl)methyl]azetidine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



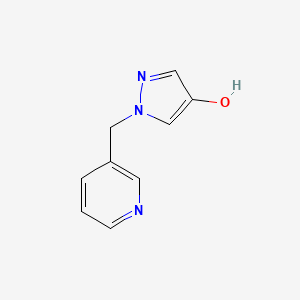
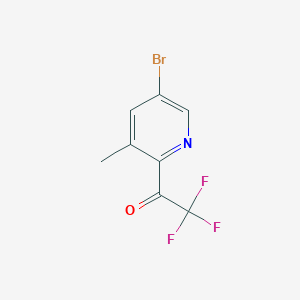
![1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-4-ol](/img/structure/B1415487.png)
![3-[(3-Chloro-4-fluorophenoxy)methyl]azetidine](/img/structure/B1415489.png)
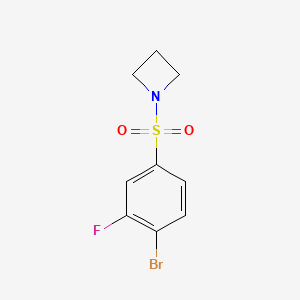

![2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-butyric acid tert-butyl ester](/img/structure/B1415494.png)
methylamine](/img/structure/B1415495.png)

